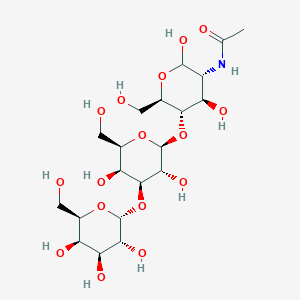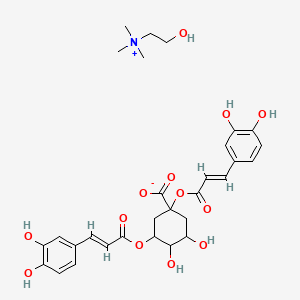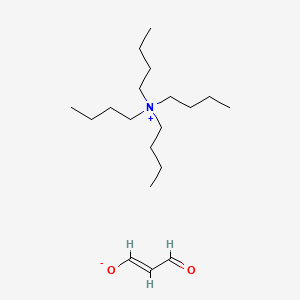
DOXAZOSIN HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxazosin Hydrochloride is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and improving blood flow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Doxazosin Hydrochloride is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinazoline ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the quinazoline ring or the benzodioxin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
Doxazosin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Research on its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensive studies on its efficacy in treating hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Doxazosin Hydrochloride works by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to the relaxation of blood vessels, resulting in decreased peripheral resistance and blood pressure. In the prostate, it reduces the sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia .
Comparaison Avec Des Composés Similaires
- Prazosin
- Terazosin
- Tamsulosin
- Alfuzosin
Comparison: Doxazosin Hydrochloride is unique due to its long-lasting effects, allowing for once-daily dosing. Compared to other alpha-1 adrenergic receptor antagonists, it has a broader range of applications, including off-label uses such as the treatment of pediatric hypertension and ureteric calculi .
Propriétés
Numéro CAS |
105314-71-4 |
|---|---|
Formule moléculaire |
C23H32ClN5O5 |
Poids moléculaire |
493.98 |
Synonymes |
[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)


